4-Fluoro-7-methyl-2-propylbenzimidazole

Description

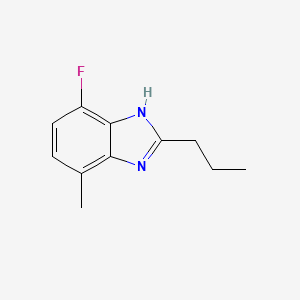

4-Fluoro-7-methyl-2-propylbenzimidazole is a fluorinated benzimidazole derivative characterized by a benzimidazole core substituted with a fluorine atom at the 4-position, a methyl group at the 7-position, and a propyl chain at the 2-position. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring system. Substituents such as fluorine, methyl, and alkyl groups (e.g., propyl) are known to modulate electronic, steric, and pharmacokinetic properties, making these derivatives relevant in medicinal chemistry and materials science.

Properties

Molecular Formula |

C11H13FN2 |

|---|---|

Molecular Weight |

192.23 g/mol |

IUPAC Name |

7-fluoro-4-methyl-2-propyl-1H-benzimidazole |

InChI |

InChI=1S/C11H13FN2/c1-3-4-9-13-10-7(2)5-6-8(12)11(10)14-9/h5-6H,3-4H2,1-2H3,(H,13,14) |

InChI Key |

NFXSLQNHHNCTLS-UHFFFAOYSA-N |

Canonical SMILES |

CCCC1=NC2=C(C=CC(=C2N1)F)C |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

Below is a comparative analysis extrapolated from these principles:

Key Observations from Azo Dye Studies (Relevant to Substituent Effects):

Positional Influence: In azo dyes, methyl groups on the "prime" ring (e.g., 3′-methyl) significantly enhanced carcinogenicity compared to substitutions at 2′ or 4′ positions . This aligns with the principle that substituent placement dictates molecular interactions.

Electronic Effects: Methyl groups (electron-donating) on the prime ring of azo dyes increased carcinogenicity, whereas electron-withdrawing groups (e.g., fluorine in benzimidazoles) might reduce reactivity but improve stability .

Binding Dynamics: Higher carcinogenic activity in azo dyes correlated with faster accumulation of protein-bound dye in rat livers . For benzimidazoles, alkyl chains like propyl could enhance tissue penetration but delay metabolic clearance.

Critical Unanswered Questions :

- How do fluorine and propyl substituents in 4-Fluoro-7-methyl-2-propylbenzimidazole affect its binding to biological targets?

- Does the 7-methyl group introduce steric hindrance, reducing efficacy compared to unmethylated analogs?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.